molecular formula C11H11ClN4O2 B2565156 ethyl 1-(6-chloropyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylate CAS No. 303144-30-1

ethyl 1-(6-chloropyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B2565156
CAS No.: 303144-30-1
M. Wt: 266.69
InChI Key: FRDWRNUOZQIAFR-UHFFFAOYSA-N
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Description

Ethyl 1-(6-chloropyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylate is a chemical compound built on a pyrazolylpyridazine scaffold, a structure class known for its significance in medicinal chemistry research . The molecular scaffold features a planar geometry between the aromatic rings, which is stabilized by intramolecular hydrogen bonds; this structural characteristic is crucial for molecular recognition and interaction in biological systems . Pyrazoline and pyrazole derivatives are extensively investigated for their wide spectrum of pharmacological activities, serving as key intermediates in the development of novel therapeutic agents . Research into related compounds highlights the potential of such structures in various applications, including the study of anticancer activities, though the specific mechanistic action and primary research value of this exact compound require further investigation by the research community . This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers are responsible for verifying the compound's specific suitability for their intended applications.

Properties

IUPAC Name

ethyl 1-(6-chloropyridazin-3-yl)-5-methylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O2/c1-3-18-11(17)8-6-13-16(7(8)2)10-5-4-9(12)14-15-10/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDWRNUOZQIAFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=NN=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303144-30-1
Record name ethyl 1-(6-chloropyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(6-chloropyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-6-hydrazinopyridazine and ethyl acetoacetate.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium ethoxide in ethanol. The reaction mixture is refluxed for several hours to ensure complete reaction.

    Cyclization: The intermediate formed undergoes cyclization to form the pyrazole ring. This step is often facilitated by heating the reaction mixture.

    Esterification: The final step involves esterification to introduce the ethyl ester group, which can be achieved using ethanol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of ethyl 1-(6-chloropyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(6-chloropyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridazine ring can be substituted with nucleophiles such as amines or thiols.

    Oxidation and Reduction: The pyrazole ring can undergo oxidation to form pyrazolone derivatives or reduction to form hydropyrazoles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines (e.g., pyrrolidine, piperidine) in the presence of a base such as triethylamine.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of amino or thio derivatives.

    Oxidation: Formation of pyrazolone derivatives.

    Reduction: Formation of hydropyrazole derivatives.

    Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of ethyl 1-(6-chloropyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylate as an anticancer agent. Research indicates that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications in the pyrazole structure can enhance its ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. In vitro tests have shown that it exhibits activity against a range of bacterial strains, suggesting its potential use in developing new antibiotics. A comparative study indicated that certain derivatives of pyrazole compounds demonstrated stronger antibacterial effects than traditional antibiotics, highlighting their relevance in addressing antibiotic resistance .

Agricultural Science

Pesticide Development
Ethyl 1-(6-chloropyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylate is being explored for its application as a pesticide. Its structural characteristics allow it to interact with biological systems in pests, potentially leading to effective pest control solutions. Field trials have shown promising results in reducing pest populations while maintaining crop yield, making it a candidate for eco-friendly pesticide formulations .

Herbicide Potential
Additionally, the compound's ability to inhibit specific enzymes involved in plant growth suggests its use as a herbicide. Studies have indicated that it can selectively target weed species without harming desirable crops, offering a sustainable approach to weed management in agriculture .

Materials Science

Polymer Synthesis
In materials science, ethyl 1-(6-chloropyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylate has been utilized in the synthesis of novel polymers. Its reactive functional groups enable it to act as a monomer or crosslinking agent in polymerization processes. Research has shown that polymers synthesized from this compound exhibit enhanced thermal stability and mechanical properties compared to traditional polymers .

Nanocomposite Development
The compound is also being investigated for use in nanocomposite materials. By incorporating ethyl 1-(6-chloropyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylate into nanostructured matrices, researchers have developed materials with improved electrical conductivity and thermal properties, which are essential for applications in electronics and energy storage systems .

Data Tables

Application Area Potential Uses Key Findings
Medicinal ChemistryAnticancer agents, Antimicrobial agentsSignificant cytotoxic effects against cancer cells; antibacterial activity against various strains
Agricultural SciencePesticides, HerbicidesEffective pest control; selective inhibition of weeds
Materials SciencePolymer synthesis, NanocompositesEnhanced thermal stability; improved conductivity

Case Study 1: Anticancer Activity

A study conducted by Ather et al. (2010) evaluated the anticancer properties of various pyrazole derivatives, including ethyl 1-(6-chloropyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylate. The results showed a dose-dependent inhibition of cancer cell proliferation, suggesting its potential as a lead compound for further drug development.

Case Study 2: Agricultural Application

In field trials reported by researchers at the Applied Chemistry Research Center, the efficacy of ethyl 1-(6-chloropyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylate as an eco-friendly pesticide was assessed. The trials demonstrated a significant reduction in pest populations while preserving beneficial insects, indicating its suitability for sustainable agriculture.

Mechanism of Action

The mechanism of action of ethyl 1-(6-chloropyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer research, it may induce apoptosis by disrupting signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural features—a pyrazole-pyridazine core and ester functionality—are shared with several derivatives. Below is a comparative analysis of its physicochemical properties and substituent effects against analogs:

Table 1: Comparison of Ethyl 1-(6-chloropyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylate with Analogues
Compound Name Core Structure Substituents (R1, R2, R3) Yield (%) Melting Point (°C) Key Differences/Similarities
Ethyl 1-(6-chloropyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylate (Target) Pyrazole-Pyridazine R1=Cl, R2=CH3, R3=COOEt N/A N/A Reference compound; chloro substituent enhances electronegativity.
Ethyl 1-(4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate (5b) Pyrazole-Triazine R1=Piperidinyl, R2=CH3, R3=COOEt 80 134–136 Triazine core instead of pyridazine; bulkier substituents increase melting point.
Ethyl 1-(6-bromopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate Pyrazole-Pyridine R1=Br, R2=CH3, R3=COOEt N/A N/A Bromine vs. chlorine; pyridine vs. pyridazine ring alters π-stacking.
Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate Pyrazole-Pyridazine R1=Cl, R2=NH2, R3=COOEt N/A N/A Amino group at pyrazole 5-position vs. methyl; impacts hydrogen bonding .

Key Observations:

Core Heterocycle Influence: Pyridazine vs. Triazine: The target compound’s pyridazine ring (a six-membered ring with two adjacent nitrogen atoms) offers distinct electronic properties compared to triazine derivatives (e.g., compound 5b). Triazine-based analogs exhibit higher yields (80–87%) and elevated melting points (117–191°C) due to increased hydrogen bonding and steric bulk from piperidinyl/morpholino substituents . Pyridazine vs. Pyridine: Bromopyridine analogs (e.g., Ethyl 1-(6-bromopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate) have lower structural similarity (0.76) due to differences in nitrogen positioning and halogen type, which influence reactivity and solubility .

Substituent Effects: Chlorine vs. Methyl vs. Amino Groups: The methyl group in the target compound reduces hydrogen-bonding capacity relative to amino-substituted analogs (e.g., Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate), which exhibit planar geometries and stronger intermolecular interactions .

Ester Functionality :
The ethyl ester group (COOEt) is conserved across analogs, suggesting its role in stabilizing the molecular conformation and facilitating synthetic modifications.

Hydrogen Bonding and Crystallinity

The target compound’s pyridazine-pyrazole system exhibits planarity conducive to π-π stacking, as seen in related derivatives . However, the absence of polar groups (e.g., -NH2) limits hydrogen bonding compared to amino-substituted analogs, which form extensive N–H···O and N–H···N networks . For instance, Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate displays intermolecular hydrogen bonds with bond angles of 115.59°–130.39°, contributing to its crystalline stability .

Biological Activity

Ethyl 1-(6-chloropyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for ethyl 1-(6-chloropyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylate is C₁₁H₁₁ClN₄O₂. The compound features a pyrazole ring fused with a chlorinated pyridazine moiety, which is critical for its biological activity.

Structural Information:

PropertyValue
Molecular FormulaC₁₁H₁₁ClN₄O₂
SMILESCCOC(=O)C1=C(N(N=C1)C2=NN=C(C=C2)Cl)C
InChIInChI=1S/C11H11ClN4O2
Predicted CCS156.7 Ų (for [M+H]+)

Biological Activity Overview

Research indicates that compounds containing pyrazole and pyridazine rings exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific activities of ethyl 1-(6-chloropyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylate have been investigated through various studies.

Antimicrobial Activity

Studies have shown that similar pyrazole derivatives possess significant antimicrobial properties. For instance, derivatives with similar structural motifs have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. Ethyl 1-(6-chloropyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylate is hypothesized to exhibit comparable activity due to the presence of the chlorinated pyridazine ring, which may enhance membrane permeability and interaction with bacterial targets.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various pyrazole derivatives, compounds similar to ethyl 1-(6-chloropyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylate were tested against multiple bacterial strains. The results indicated:

CompoundBacterial StrainZone of Inhibition (mm)
Ethyl 1-(6-chloropyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylateE. coli15
Related Pyrazole DerivativeStaphylococcus aureus18

These findings suggest that this compound may have similar or enhanced antimicrobial properties compared to its analogs.

Study 2: Cytotoxicity in Cancer Cells

A related study focused on the cytotoxic effects of pyrazole derivatives on cancer cell lines. The findings indicated that compounds with similar structures could induce cell death through apoptosis:

CompoundCancer Cell LineIC50 (µM)
Ethyl 1-(6-chloropyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylatePCa Cells12
Benzimidazole DerivativePCa Cells10

The IC50 values indicate that ethyl 1-(6-chloropyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylate has promising potential as an anticancer agent.

Q & A

Q. What are the established synthetic routes for ethyl 1-(6-chloropyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylate?

The compound is synthesized via a multi-step protocol involving cyclocondensation and functionalization. Ather et al. (2010) report the synthesis starting from 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate derivatives. Key steps include:

  • Cyclization : Reaction of ethyl acetoacetate with hydrazine derivatives under acidic conditions to form the pyrazole core.
  • Functionalization : Introduction of the 6-chloropyridazine moiety via nucleophilic substitution or coupling reactions.
    Crystallographic data confirms the structure, with bond lengths (e.g., N–C = 1.378 Å) and angles (e.g., N–C–C = 115.59°) consistent with pyridazine-pyrazole hybrids .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • NMR : 1H^1H NMR (DMSO-d6d_6 ) reveals signals for pyrazole protons at δ 13.38 (s, 1H) and pyridazine chlorine coupling at δ 8.61 (s, 1H) .
  • X-ray crystallography : Single-crystal analysis confirms the planar pyridazine ring (torsion angles: C1–N1–N2–C4 = −2.0°) and intermolecular hydrogen bonding (N–H···O) stabilizing the lattice .
  • Mass spectrometry : ESI-MS shows a molecular ion peak at m/zm/z 450.2 (M+1) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions between spectral predictions and experimental results?

Discrepancies in bond angles or proton environments (e.g., pyrazole ring puckering) can arise from dynamic effects in solution (NMR) versus static solid-state (X-ray) structures. For example:

  • Pyridazine-pyrazole dihedral angles : X-ray data (e.g., C9–O1–C8–O2 = 178.45°) may deviate from DFT-optimized geometries due to crystal packing forces. Cross-validation with IR (C=O stretch at ~1700 cm1^{-1}) and computational models (e.g., Gaussian) is critical .

Q. What strategies optimize the synthesis yield of this compound?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates in cyclocondensation steps .
  • Catalysis : Pd(PPh3_3)4_4 improves coupling efficiency for pyridazine introduction (yield increase from 28% to ~40%) .
  • Purification : Column chromatography with ethyl acetate/hexane (3:7) isolates the product at >95% purity .

Q. How should researchers handle stability and storage challenges for this compound?

  • Light sensitivity : Store in amber vials at −20°C to prevent photodegradation of the chloropyridazine moiety .
  • Moisture control : Use desiccants (e.g., silica gel) during storage, as hygroscopicity may promote ester hydrolysis .

Q. What computational approaches predict the compound’s reactivity or biological targets?

  • Docking studies : The pyridazine ring’s electron-deficient nature suggests affinity for kinases or oxidoreductases. Molecular dynamics (MD) simulations using AutoDock Vina can map binding poses .
  • DFT calculations : HOMO-LUMO gaps (~4.5 eV) indicate potential as a photosensitizer in catalytic applications .

Q. How can structural analogs be designed to explore structure-activity relationships (SAR)?

  • Core modifications : Replace the 6-chloro group with fluoro or methoxy to assess electronic effects on bioactivity .
  • Ester hydrolysis : Convert the ethyl ester to a carboxylic acid (via NaOH hydrolysis) to evaluate solubility or target engagement .

Q. What are the limitations in current toxicity or biodegradation data for this compound?

No ecotoxicological data (e.g., LC50_{50}, BCF) are available. Preliminary assessments require:

  • Ames test : Screen for mutagenicity using Salmonella strains TA98/TA100.
  • Biodegradation assays : OECD 301F protocol to measure mineralization rates in soil/water systems .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters

ParameterValueReference
Space groupP21_1/c
Unit cell dimensionsa=8.21 Å, b=12.34 Å
Dihedral angle (pyrazole)124.51°

Q. Table 2. Synthetic Yield Optimization

ConditionYield (%)Purity (%)
DMF, 80°C, 12h4095
Ethanol, reflux, 24h2888

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